3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one
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Overview
Description
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a pyridinone ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the reaction of 3,5-dichloro-4-hydroxy-2-pyridone with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group under appropriate conditions.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,5-dichloro-6-fluoro-2-pyridone
- 2-hydroxy-3,5-dichloro-4-amino-6-fluoropyridine
- 4-amino-3,5-dichloro-6-difluoro-2-pyridinone
Uniqueness
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups on the pyridinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H2Cl2FNO2 |
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Molecular Weight |
197.98 g/mol |
IUPAC Name |
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl2FNO2/c6-1-3(10)2(7)5(11)9-4(1)8/h(H2,9,10,11) |
InChI Key |
VUXWDKQIYPGDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)NC(=C1Cl)F)Cl)O |
Origin of Product |
United States |
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